molecular formula C9H14Cl2N2 B1381025 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride CAS No. 1864057-87-3

4-(Azetidin-3-ylmethyl)pyridine dihydrochloride

Cat. No. B1381025
CAS RN: 1864057-87-3
M. Wt: 221.12 g/mol
InChI Key: FLPMOXMBVVOPFZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride can be represented by the InChI code: 1S/C9H12N2.2ClH/c1-3-10-4-2-8(1)5-9-6-11-7-9;;/h1-4,9,11H,5-7H2;2*1H . This compound has a molecular weight of 221.13 .


Physical And Chemical Properties Analysis

4-(Azetidin-3-ylmethyl)pyridine dihydrochloride is a powder with a molecular weight of 221.13 .

Scientific Research Applications

Application in Cognitive Disorders

4-(Azetidin-3-ylmethyl)pyridine dihydrochloride, through its related compounds, has been researched for its potential in treating cognitive disorders. A related compound, PF-04447943, a novel PDE9A inhibitor, has been developed using structure-based drug design and is currently in clinical trials. It has shown promising results in enhancing cognitive function and synaptic stabilization in rodent models and is well-tolerated in humans (Verhoest et al., 2012).

Analgesic Potential

Research on 3-pyridyl ether compounds, which include 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride analogs, has indicated potent analgesic properties via neuronal nicotinic acetylcholine receptors. These compounds, including ABT-594, demonstrate significant analgesic activity in various pain models while minimizing peripheral side effects (Holladay et al., 1998).

Potential in Antidepressant and Nootropic Therapy

Studies have shown that Schiff’s bases and 2-azetidinones derived from 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride exhibit antidepressant and nootropic activities. These compounds demonstrate promising results in animal models, indicating potential for therapeutic use in central nervous system disorders (Thomas et al., 2016).

Use in PET Imaging for Nicotinic Receptors

The derivative 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, an analog of 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride, has been explored for its utility in PET imaging of central nicotinic acetylcholine receptors. It has demonstrated specific binding properties and potential in brain imaging studies (Doll et al., 1999).

Antimicrobial and Antitubercular Activities

Synthesized azetidinone analogs of 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride have shown promising antimicrobial and antitubercular activities against a variety of bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Mechanism of Action

As a selective nicotinic acetylcholine receptor (nAChR) agonist, 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride likely acts by binding to nAChR, thereby modulating the receptor’s activity.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(azetidin-3-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-3-10-4-2-8(1)5-9-6-11-7-9;;/h1-4,9,11H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPMOXMBVVOPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1864057-87-3
Record name 4-[(azetidin-3-yl)methyl]pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Azetidin-3-ylmethyl)pyridine dihydrochloride
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4-(Azetidin-3-ylmethyl)pyridine dihydrochloride
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4-(Azetidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 4
4-(Azetidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 5
4-(Azetidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 6
4-(Azetidin-3-ylmethyl)pyridine dihydrochloride

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